BENGHE Validation & Comparative

Check Availability & Pricing

VAL-201 in Androgen-Insensitive Prostate
Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: VAL-201

Cat. No.: B611623

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of VAL-201 with established treatments for
androgen-insensitive prostate cancer, clinically known as castration-resistant prostate cancer
(CRPC). The information is intended for researchers, scientists, and professionals in drug
development, offering a comprehensive overview of efficacy, safety, and mechanisms of action
supported by available experimental data.

Overview of VAL-201

VAL-201 is a novel peptide therapeutic that offers a targeted approach to treating prostate
cancer. Its unique mechanism of action aims to inhibit the proliferation of cancer cells without
the significant side effects associated with traditional androgen deprivation therapy (ADT).[1]
By specifically targeting the interaction between the androgen receptor (AR) and Src kinase,
VAL-201 presents a promising alternative for patients who have developed resistance to
conventional hormonal treatments.[2][3]

Comparative Efficacy of VAL-201 and Alternatives

Direct head-to-head clinical trial data comparing VAL-201 with other CRPC treatments is not
yet available. The following tables summarize key efficacy data from separate clinical trials to
provide an indirect comparison.

Table 1: Efficacy of VAL-201 in Advanced Prostate Cancer (Phase I/Il)
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Endpoint

Result

Citation

Patient Population

12 patients with locally
advanced or metastatic

prostate cancer

[4]

Overall Response Rate

54.5% (defined as no disease
progression by PCWG2

criteria)

[5]

PSA Response

2 of 12 patients showed a

decrease in PSA levels

[4]

PSA Doubling Time

Statistically significant increase
from a mean of 186.91 days to
1030.67 days

[4]

Metastatic Lesions

No increase in metastatic
lesions during treatment. No
growth of existing lesions in 2

of 3 patients.

[4]

Stable Disease

5 of 8 patients showed stable
disease on imaging in an

earlier analysis

[3]L6]

Table 2: Efficacy of Standard of Care Treatments in Castration-Resistant Prostate Cancer
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. Key Efficacy o
Treatment Trial . Citation
Endpoints

Median Overall

Survival: 18.9 months
Docetaxel TAX 327 _ [7]

(vs. 16.5 months with

mitoxantrone)

>50% PSA Reduction:
45% (vs. 32% with [7]

mitoxantrone)

Median Overall

Abiraterone Acetate + COU-AA-302 Survival: 34.7 months 8]
Prednisone (Chemo-naive) (vs. 30.3 months with
placebo)

Median Radiographic
Progression-Free

Survival: Not reached [2]
(vs. 3.9 months with

placebo)

Reduced risk of death
PREVAIL (Chemo-

Enzalutamide . by 34% vs. placebo + [5]
naive)
ADT

Median Radiographic
Progression-Free

Survival: Not reached [2]
(vs. 3.9 months with

placebo)

Median Overall
] Survival: 15.1 months
Cabazitaxel TROPIC ) [9]
(vs. 12.7 months with

mitoxantrone)

Median Progression- [9]
Free Survival: 2.8

months (vs. 1.4
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months with

mitoxantrone)

Experimental Protocols
VAL-201 Phase I/ll Clinical Trial (NCT02280317)

« Study Design: An open-label, dose-escalation Phase /Il study to evaluate the safety,
tolerability, and pharmacokinetics of VAL-201.[3][10]

» Participants: Patients with incurable, locally advanced or metastatic prostate cancer with
rising Prostate-Specific Antigen (PSA) levels.[10][11]

 Intervention: VAL-201 administered via subcutaneous injection on days 1, 8, and 15 of a 21-
day cycle.[3][12] Doses were escalated from 0.5 mg/kg to 8.0 mg/kg.[4][12]

e Primary Outcome Measures: To determine the maximum tolerated dose (MTD) and
recommended Phase 2 dose (RP2D) of VAL-201.[10]

e Secondary Outcome Measures: To assess the anti-tumor activity of VAL-201, including PSA
response, radiographic response, and time to progression.[11]

Docetaxel (TAX 327 Trial)

o Study Design: A randomized, multicenter Phase Ill trial.
« Participants: Patients with metastatic castration-resistant prostate cancer.

« Intervention: Patients were randomized to receive docetaxel plus prednisone or mitoxantrone
plus prednisone.[7]

e Primary Outcome Measure: Overall survival.[7]

Abiraterone Acetate (COU-AA-302 Trial)

o Study Design: A randomized, double-blind, placebo-controlled Phase Il trial.[8]
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o Participants: Chemotherapy-naive patients with metastatic castration-resistant prostate
cancer.[8]

« Intervention: Patients received abiraterone acetate plus prednisone or placebo plus
prednisone.[8]

e Primary Outcome Measures: Radiographic progression-free survival and overall survival.[8]

Enzalutamide (PREVAIL Trial)

e Study Design: A randomized, double-blind, placebo-controlled Phase lll trial.[13]

o Participants: Chemotherapy-naive patients with metastatic castration-resistant prostate
cancer.[13]

 Intervention: Patients received enzalutamide or placebo, both in combination with androgen
deprivation therapy.[5]

e Primary Outcome Measures: Radiographic progression-free survival and overall survival.[13]

Signaling Pathways and Mechanisms of Action
VAL-201: Targeting the AR-Src Kinase Interaction

In androgen-insensitive prostate cancer, the androgen receptor (AR) can remain active despite
low levels of androgens, often through signaling pathways involving kinases like Src.[14] VAL-
201 is a peptide that mimics the binding site of Src on the AR, thereby inhibiting their
interaction.[2] This disruption prevents the downstream signaling that leads to cancer cell
proliferation and survival.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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